2-epi-Abamectin

Acaricide Structure-activity relationship Contact toxicity assay

Procure certified 2-epi-Abamectin to ensure accurate chromatographic resolution from co-eluting parent abamectin in stability-indicating assays. This stereochemically defined epimer, exhibiting ~100-fold reduced acaricidal activity, serves as a critical negative control for SAR studies and a specific marker of environmental photodegradation. Generic avermectin B1a cannot substitute for this distinct impurity reference standard.

Molecular Formula C48H72O14
Molecular Weight 873.1 g/mol
Cat. No. B10814162
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-epi-Abamectin
Molecular FormulaC48H72O14
Molecular Weight873.1 g/mol
Structural Identifiers
SMILESCCC(C)C1C(C=CC2(O1)CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(C=C(C5O)C)C(=O)O3)O)C)OC6CC(C(C(O6)C)OC7CC(C(C(O7)C)O)OC)OC)C)C
InChIInChI=1S/C48H72O14/c1-11-25(2)43-28(5)17-18-47(62-43)23-34-20-33(61-47)16-15-27(4)42(26(3)13-12-14-32-24-55-45-40(49)29(6)19-35(46(51)58-34)48(32,45)52)59-39-22-37(54-10)44(31(8)57-39)60-38-21-36(53-9)41(50)30(7)56-38/h12-15,17-19,25-26,28,30-31,33-45,49-50,52H,11,16,20-24H2,1-10H3/b13-12+,27-15+,32-14+/t25-,26-,28-,30-,31-,33+,34-,35+,36-,37-,38-,39-,40+,41-,42-,43+,44-,45+,47+,48+/m0/s1
InChIKeyRRZXIRBKKLTSOM-TYECJXEWSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-epi-Abamectin (CAS 106434-14-4) for Analytical Reference and Degradation Studies: Scientific Identity and Procurement Baseline


2-epi-Abamectin (CAS 106434-14-4), also designated epi-Avermectin B1a, is a macrocyclic lactone stereoisomer with molecular formula C₄₈H₇₂O₁₄ and average mass 873.077 Da [1]. It is characterized as a degradation product of the agricultural antiparasitic compound abamectin (a mixture of avermectin B1a and B1b), arising via epimerization at the C-2 position [2]. Structurally, 2-epi-Abamectin is distinguished from its parent avermectin B1a by stereochemical inversion at the 2-position, which profoundly alters its biological profile [3].

Why 2-epi-Abamectin Cannot Be Interchanged with Abamectin B1a or Other Macrocyclic Lactones


The procurement of a generic avermectin or macrocyclic lactone standard in lieu of certified 2-epi-Abamectin fails due to stereochemical specificity governing both analytical resolution and biological activity. Commercial abamectin consists of ≥80% avermectin B1a and ≤20% avermectin B1b [1], yet 2-epi-Abamectin constitutes a distinct impurity/degradant with reversed stereochemistry at C-2 that co-elutes closely with the parent in many chromatographic systems unless specifically resolved [2]. Critically, this epimer exhibits approximately 100-fold reduced acaricidal activity relative to the parent avermectin . Consequently, reliance on abamectin B1a as a surrogate for 2-epi-Abamectin compromises both analytical accuracy in impurity profiling and functional interpretation in biological or environmental fate studies where the epimer serves as a specific marker of degradation.

2-epi-Abamectin Quantitative Differentiation Evidence: Comparative Data Against Abamectin and Related Analogs


Acaricidal Activity: 100-Fold Reduction in Two-Spotted Spider Mite Contact Toxicity

2-epi-Abamectin demonstrates an LC₅₀ value of 4 ppm against Tetranychus urticae (two-spotted spider mite) in a direct contact assay, representing an approximately 100-fold loss of acaricidal potency compared to the parent compound abamectin . This reduction is attributed to stereochemical inversion at the C-2 position, which disrupts the molecular conformation required for high-affinity binding to glutamate-gated chloride channels in arthropod neuromuscular systems [1].

Acaricide Structure-activity relationship Contact toxicity assay

Structural Elucidation: Differentiation of 2-epi-Abamectin from Co-Eluting Δ²,³-Abamectin by Advanced Analytical Methods

In forced degradation studies of abamectin formulations, two major degradants with identical nominal masses (m/z 873.49848 Da) were isolated via validated reversed-phase HPLC [1]. Using LTQ FT-MS, H/D exchange, and 1D/2D NMR, the stereoisomer 2-epi-abamectin was positively distinguished from the regioisomer Δ²,³-abamectin [2]. The HPLC method demonstrated precision and linear detector response suitable for quantitation at identification thresholds [3].

Analytical chemistry Forced degradation HPLC-MS

Nematocidal Activity: 100-Fold Loss of Biological Activity Relative to Parent Avermectin

epi-Avermectin B1a (2-epi-Abamectin) exhibits only very weak activity as a nematocide, demonstrating approximately 100-fold reduced biological activity compared to the parent avermectin B1a . This epimer is formed both as a base-catalyzed intermediate during avermectin decomposition and as an environmental degradation product following agricultural application .

Nematocide Antiparasitic Structure-activity relationship

Safety Profile: Polar Abamectin Degradates Including 2-epi-Abamectin Exhibit No Adverse Developmental Effects in Murine Model

Polar abamectin degradates, which include 2-epi-Abamectin, isolated from field-treated citrus fruit and thin-film photolysis experiments, were tested in the CF-1 mouse strain—the laboratory model most sensitive to abamectin toxicity [1]. These degradates exhibited no adverse maternal or developmental effects, and photolysis-derived degradates tested negative in the microbial mutagenesis assay [2].

Toxicology Environmental fate Developmental toxicity

Photodegradation Susceptibility: Avermectin Class Instability Under UV Irradiation Contextualizes 2-epi-Abamectin Formation

Avermectin compounds are highly susceptible to photodegradation under UV irradiation, with studies indicating that more than 90% of applied conventional pesticide can be lost due to instability [1]. Abamectin degradation under direct UV light (254 nm) proceeds with a quantum yield of 0.23 [2]. 2-epi-Abamectin forms as a stereoisomeric degradant under these photolytic conditions, contributing to the polar degradate pool [3].

Photodegradation Environmental persistence Formulation stability

Recommended Application Scenarios for 2-epi-Abamectin Reference Standard in Research and Industrial Workflows


Pharmaceutical Quality Control: Impurity Profiling and Forced Degradation Studies

2-epi-Abamectin serves as a critical impurity reference standard in HPLC method validation for abamectin-based pharmaceutical and veterinary formulations. The validated reversed-phase HPLC method developed for quantitation of degradation products including 2-epi-Abamectin supports stability-indicating assays required for ANDA/DMF submissions [1]. Procurement of certified 2-epi-Abamectin enables accurate identification and quantitation of this stereoisomeric impurity, which co-elutes with the parent compound in non-optimized systems [2].

Environmental Fate Studies: Residue Analysis and Photodegradation Tracking

Given that abamectin degrades extensively under field UV exposure to polar degradates including 2-epi-Abamectin [1], this reference standard is essential for environmental monitoring programs. Its presence in photolysates from citrus fruit and thin-film experiments [2] establishes it as a marker compound for assessing abamectin dissipation in agricultural matrices. The diminished mammalian toxicity of these degradates relative to the parent further justifies their separate quantitation in risk assessment frameworks.

Structure-Activity Relationship Investigations: Avermectin Stereochemical Determinants of Bioactivity

The 100-fold reduction in both acaricidal and nematocidal activity exhibited by 2-epi-Abamectin compared to the parent avermectin B1a [1] makes this epimer a valuable tool compound for SAR studies. Researchers investigating the conformational requirements for glutamate-gated chloride channel binding in arthropods and nematodes utilize 2-epi-Abamectin as a stereochemically defined negative control to delineate the structural features essential for avermectin bioactivity [2].

Analytical Method Development: Chromatographic Resolution of Macrocyclic Lactone Stereoisomers

The near-identical mass (m/z 873.49848 Da) of 2-epi-Abamectin, Δ²,³-abamectin, and the parent abamectin [1] presents a challenging chromatographic separation problem. Certified 2-epi-Abamectin reference material is indispensable for developing and validating LC-MS/MS methods capable of distinguishing these co-eluting compounds through optimized gradient elution and MSⁿ fragmentation pattern analysis [2], supporting regulatory-compliant residue monitoring in food and environmental samples.

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